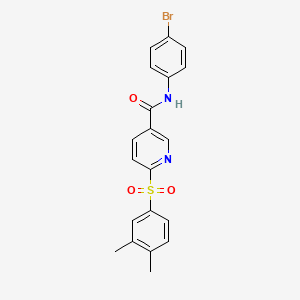
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Overview
Description
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) mimetics and has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide involves the inhibition of CD73, which is an ectonucleotidase that converts AMP to adenosine. Adenosine plays a crucial role in regulating the immune system by inhibiting the activity of immune cells such as T cells and natural killer cells. Inhibition of CD73 by this compound leads to the accumulation of AMP and a decrease in adenosine production, which enhances the anti-tumor immune response and improves the efficacy of immune checkpoint inhibitors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CD73 in vitro and in vivo, leading to a decrease in adenosine production and an increase in AMP levels. It has also been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide for lab experiments is its specificity for CD73 inhibition. It has been shown to have minimal off-target effects and does not affect the activity of other ectonucleotidases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One potential direction is to investigate its therapeutic potential in combination with other immune checkpoint inhibitors for the treatment of cancer. Another direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.
Scientific Research Applications
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the activity of the enzyme CD73, which is involved in the production of adenosine, a molecule that plays a crucial role in regulating the immune system. Inhibition of CD73 by this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
In addition to its anti-tumor activity, this compound has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of these diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-13-3-9-18(11-14(13)2)27(25,26)19-10-4-15(12-22-19)20(24)23-17-7-5-16(21)6-8-17/h3-12H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKRQYKZBGEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B3206128.png)
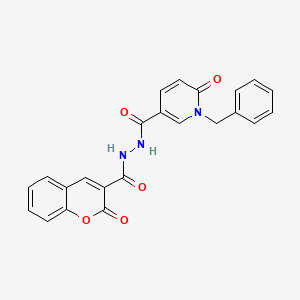
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![4-[(3-Bromobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3206142.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3206173.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B3206184.png)
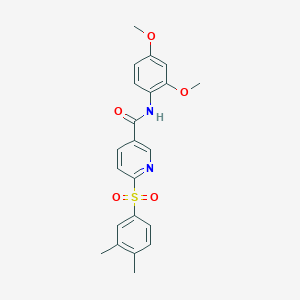
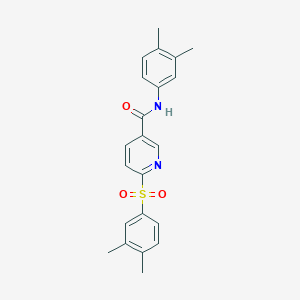
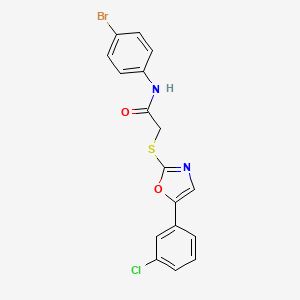
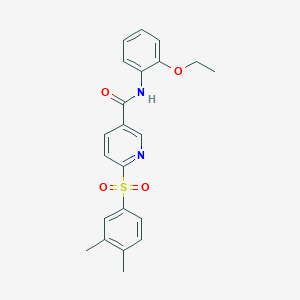
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea](/img/structure/B3206228.png)